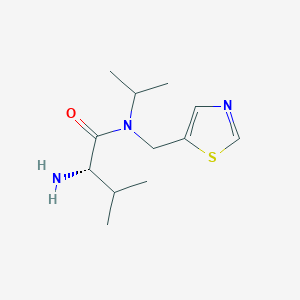

(S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide

Description

(S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide (CAS: 20000-51-5) is a chiral amide derivative featuring a thiazole ring, isopropyl, and methyl substituents. Notably, this compound has been discontinued by suppliers such as CymitQuimica, likely due to challenges in synthesis, stability, or shifting research priorities toward more complex analogs .

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-propan-2-yl-N-(1,3-thiazol-5-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3OS/c1-8(2)11(13)12(16)15(9(3)4)6-10-5-14-7-17-10/h5,7-9,11H,6,13H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFINVOFSUTFQE-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CN=CS1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CN=CS1)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl bromide and a suitable base, such as sodium hydride.

Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the thiazole derivative and an appropriate amine, such as (S)-2-amino-3-methylbutyric acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Thiazole derivatives with new substituents.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide exhibit promising anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that thiazole derivatives can act as inhibitors of certain cancer cell lines by interfering with cellular signaling pathways associated with tumor growth . The thiazole moiety is known for its ability to enhance the bioactivity of various compounds, making (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide a candidate for further investigation in cancer treatment protocols.

1.2 Neurological Applications

The compound has been studied for its potential neuroprotective effects. Preliminary findings suggest that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Researchers have noted that compounds with similar structures can inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus potentially improving cognitive function .

Pharmacological Applications

2.1 Antimicrobial Activity

There is growing interest in the antimicrobial properties of thiazole-containing compounds. (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide has shown efficacy against various bacterial strains in vitro. A study demonstrated its ability to disrupt bacterial cell wall synthesis, leading to cell lysis and death . This property positions the compound as a candidate for developing new antibiotics, particularly against resistant strains.

2.2 Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds like (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide have been investigated for their anti-inflammatory potential. Research indicates that the compound can inhibit pro-inflammatory cytokines, which are involved in inflammatory responses . This suggests possible applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Biochemical Applications

3.1 Enzyme Inhibition Studies

(S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can effectively inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management . This inhibition may lead to improved glycemic control in diabetic patients.

3.2 Structure-Activity Relationship (SAR) Studies

The compound's structure allows for extensive SAR studies, which are crucial for drug development. By modifying different functional groups on the thiazole ring or the amine side chains, researchers can optimize the pharmacokinetic and pharmacodynamic properties of the compound . These studies are essential for understanding how structural changes affect biological activity and therapeutic efficacy.

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the amide group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features of the Target Compound

- Core structure: Butyramide backbone with an amino group at the (S)-configured carbon.

- Substituents :

- N-isopropyl group.

- N-thiazol-5-ylmethyl moiety.

- 3-methyl branch on the butyramide chain.

Comparison with Discontinued Thiazole Derivatives ()

CymitQuimica’s discontinued products include structurally related thiazole-containing compounds:

Key Differences :

- Thiophen-2-yl vs. Thiazol-5-ylmethyl : The thiophene ring (sulfur-containing five-membered ring) in 2-(Thiophen-2-yl)piperidine lacks the nitrogen atom present in thiazole, altering electronic properties and binding interactions .

- Benzothiazole vs. Thiazole : Methyl 3-(benzo[d]thiazol-2-yl)benzoate incorporates a fused benzothiazole ring, enhancing aromaticity and possibly improving UV absorption for analytical applications .

Comparison with Pharmacopeial Forum Compounds ()

Complex analogs reported in Pharmacopeial Forum (2017) exhibit advanced structural motifs:

Critical Contrasts :

- Complexity : The target compound lacks the multi-ring systems (e.g., diphenylhexan) and additional functional groups (e.g., carbamate, ureido) seen in Pharmacopeial Forum analogs, which may confer higher binding affinity or metabolic stability .

- Stereochemistry : The target’s single (S)-configuration contrasts with the multi-stereocenter frameworks of PF compounds, which are tailored for precise enzyme interactions .

Research Implications and Discontinuation Analysis

The discontinuation of (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide may reflect:

Synthetic Challenges : Multi-step synthesis of chiral amides with branched alkyl groups can be cost-prohibitive.

Efficacy Limitations : Simpler structure compared to PF analogs may result in lower biological activity or selectivity .

Shift to Advanced Analogs : Trends in drug discovery favor compounds with extended pharmacophores (e.g., carbamate/ureido linkages) for improved pharmacokinetics .

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide, also known by its CAS number 1803587-47-4, is a thiazole-containing compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide is characterized by the presence of a thiazole ring, which is known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 289.83 g/mol. The compound's structure is critical for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study focusing on various thiazole derivatives demonstrated that modifications at specific positions on the thiazole ring can enhance antimicrobial efficacy against both bacterial and fungal strains .

| Compound | Activity | Reference |

|---|---|---|

| Thiazole Derivative A | Moderate antibacterial | |

| Thiazole Derivative B | High antifungal |

Anticancer Properties

Recent studies have explored the anticancer potential of thiazole derivatives, including (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide. These compounds have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a comparative study noted that certain thiazole derivatives exhibited selective cytotoxicity towards colon cancer cells .

The mechanism by which (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide exerts its biological effects may involve interaction with specific enzymes or receptors. Molecular docking studies have suggested that the compound can form hydrogen bonds with target proteins, influencing their activity and leading to therapeutic effects .

Study 1: Antimicrobial Efficacy

In an in vitro study assessing the antimicrobial activity of various thiazole derivatives, (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide was tested against a panel of pathogens. The results indicated that this compound exhibited moderate inhibitory effects on bacterial growth, particularly against Gram-positive bacteria .

Study 2: Anticancer Activity

A study investigating the anticancer properties of thiazole derivatives found that (S)-2-Amino-N-isopropyl-3-methyl-N-thiazol-5-ylmethyl-butyramide significantly inhibited proliferation in colon cancer cell lines. The compound induced apoptosis and was found to affect key signaling pathways involved in cell survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.